Phosphine oxide, bis(m-aminophenyl)methyl-

Polyimide Structure-Property Relationship Mechanical Toughness

Choose DAMPO/BAMPO/BAP—the phosphorus-containing diamine monomer that delivers halogen-free flame retardancy without sacrificing mechanical integrity. Its P=O core enables condensed-phase char formation, outperforming DDS, ODA, and DDM. Unlike DAPPO, DAMPO retains ductility at all incorporation levels, enabling thermoforming and fiber spinning. BAPO-cured epoxy laminates exceed DDS in LOI, ILSS, and flexural strength (IEC 61249-2-21). BAP nadicimide resins achieve LOI >100 with char yields up to 70%. Specify DAMPO for fire-safe polymers that maintain processability.

Molecular Formula C13H15N2OP
Molecular Weight 246.24 g/mol
CAS No. 783-81-3
Cat. No. B12688471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine oxide, bis(m-aminophenyl)methyl-
CAS783-81-3
Molecular FormulaC13H15N2OP
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCP(=O)(C1=CC=CC(=C1)N)C2=CC=CC(=C2)N
InChIInChI=1S/C13H15N2OP/c1-17(16,12-6-2-4-10(14)8-12)13-7-3-5-11(15)9-13/h2-9H,14-15H2,1H3
InChIKeyRSXMZZRQJUZMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(m-aminophenyl)methylphosphine Oxide (CAS 783-81-3): Core Identity, Monomer Class, and Procurement-Relevant Characteristics


Bis(m-aminophenyl)methylphosphine oxide (CAS 783-81-3), also designated as DAMPO, BAMPO, or BAP, is a phosphorus-containing aromatic diamine monomer of the aryl phosphine oxide class with molecular formula C₁₃H₁₅N₂OP and molecular weight 246.25 g/mol . The compound features two meta-aminophenyl groups and a methyl substituent attached to a central phosphoryl (P=O) core, producing a bifunctional primary amine architecture that serves as a reactive building block for phosphorus-incorporated polyimides, epoxy resins, benzoxazines, and nadicimide thermosets [1]. The meta-amino substitution pattern on the phenyl rings and the methyl (rather than phenyl or other aryl) group on phosphorus are distinguishing structural features that directly influence polymer network topology, phosphorus content by weight, and resultant thermal and flame performance.

Why Bis(m-aminophenyl)methylphosphine Oxide Cannot Be Replaced by Generic Aromatic Diamines: The Phosphorus Differentiation Problem


Generic aromatic diamines such as 4,4′-diaminodiphenyl sulfone (DDS), 4,4′-diaminodiphenylmethane (DDM), or 4,4′-oxydianiline (ODA) are widely used as epoxy curing agents and polyimide monomers, but they lack the critical phosphorus atom that defines the performance profile of bis(m-aminophenyl)methylphosphine oxide [1]. Even within the aryl phosphine oxide diamine sub-class, structural variations—such as substituting the methyl group on phosphorus with a phenyl ring (as in DAPPO) or relocating amino groups from the meta to the para position—produce quantifiably different polymer mechanical behavior, char yield, and flame retardancy outcomes [2][3]. The phosphorus atom in DAMPO/BAMPO contributes directly to condensed-phase flame retardant mechanisms through phosphorous-rich char layer formation during thermal decomposition, a function absent in phosphorus-free diamines and variable in potency across phosphorus-containing analogs depending on phosphorus weight percent and bond stability [4]. The evidence below demonstrates that interchanging this monomer with 'similar' diamines predictably compromises specific, measured performance dimensions.

Quantitative Differentiation Evidence for Bis(m-aminophenyl)methylphosphine Oxide vs. Structural Analogs and Conventional Diamines


DAMPO (BAP) vs. DAPPO in Thermoplastic Polyimides: Retention of Ductility vs. Embrittlement at Equivalent Phosphine Oxide Loading

In a controlled study of thermoplastic poly(arylene ether imide) copolymers synthesized with phosphorus-containing diamines, DAMPO (bis(3-aminophenyl)methyl phosphine oxide, the target compound) was quantitatively compared against its direct structural analog DAPPO (bis(3-aminophenyl)phenyl phosphine oxide) at incorporation levels of 25, 50, 75, and 100 mole percent, with number-average molecular weight held constant at 20,000 g/mol to isolate monomer effects [1][2]. At room temperature, the DAMPO-based copolymer system exhibited tensile strength and elongation-at-failure values comparable to the non-phosphorus control, whereas the DAPPO-containing copolymers at the same incorporation levels were 'surprisingly brittle' [1][2]. This represents a functional failure mode difference: DAMPO preserves thermoplastic processability and toughness while DAPPO does not, despite the two monomers differing only by methyl vs. phenyl substitution on phosphorus. Char yield increased with phosphine oxide content in both systems, suggesting comparable flame resistance potential, but the mechanical penalty observed with DAPPO eliminates its viability for applications requiring load-bearing capability [1].

Polyimide Structure-Property Relationship Mechanical Toughness

BAPO vs. 4,4′-Diaminodiphenyl Sulfone (DDS) in DGEBA Epoxy Laminates: Higher LOI, Shear Strength, and Flexural Strength

In a direct comparative study, diglycidyl ether of bisphenol-A (DGEBA) was cured separately with bis(m-aminophenyl)methylphosphine oxide (BAPO) and with the widely used commercial aromatic diamine curing agent 4,4′-diaminodiphenyl sulfone (DDS) [1][2]. Glass fabric-reinforced laminates fabricated from the DGEBA:BAPO system exhibited a higher limiting oxygen index (LOI) than the DGEBA:DDS laminates. Simultaneously, the DGEBA:BAPO laminates demonstrated higher interlaminar shear strength and higher flexural strength than the DDS-cured counterparts [1][2]. Both systems produced cured resins stable up to approximately 300°C before the onset of weight loss, indicating comparable thermal stability thresholds. Thermal aging at 185°C for 100 hours did not degrade the mechanical properties of the BAPO-cured laminates [1]. A separate study on epoxy-imide polymers (DIDE system) confirmed that the curing reactivity order, as measured by DSC, was DDE > BAMP > DDS, positioning BAMP's reactivity between that of the faster DDE and the slower DDS [3].

Epoxy Curing Agent Flame Retardancy Composite Laminate

BAMPO in TGDDM/DGEBA Epoxy Blends: Higher Fire-Retardant Effectiveness vs. Single-Component Epoxy Systems

A study on the combustion performance of epoxy resins cured with bis(m-aminophenyl)methylphosphine oxide (BAMPO) compared the fire-retardant effectiveness of BAMPO across three matrix configurations: tetraglycidyl 4,4′-diaminodiphenyl methane (TGDDM) alone, DGEBA alone, and a TGDDM/DGEBA mixture [1]. BAMPO showed a higher fire-retardant effectiveness in the TGDDM/DGEBA mixture than in either TGDDM or DGEBA alone. Oxygen index and nitrous oxide index tests indicated that the fire-retardant mechanism shifts between condensed-phase and gas-phase action depending on the phosphorus content [1]. An intumescent char forms on the surface of burning fire-retarded specimens; however, at high BAMPO content, this char tends to oxidize, reducing the fire-proofing effect—defining an optimal, rather than maximal, BAMPO loading window [1]. This system-dependent performance highlights that BAMPO's fire-retardant behavior is tunable via matrix composition and phosphorus concentration, a feature not available with non-phosphorus curing agents.

Epoxy Flame Retardancy Oxygen Index Condensed-Phase Mechanism

BAP-Based Nadicimide and Addition Polyimide Resins: Char Yield at 800°C and LOI Performance

Thermosetting nadicimide and methyl nadicimide resins end-capped with norbornene derivatives and synthesized from bis(3-aminophenyl)methyl phosphine oxide (BAP) were characterized by thermogravimetric analysis [1][2]. Uncured resins exhibited multi-step decomposition in nitrogen, with residual weight at 800°C ranging from 25–51% depending on dianhydride comonomer structure. After isothermal curing at 300°C for 1 hour in air, the cured resins were stable to 350 ± 30°C and decomposed in a single step above this temperature, with char yield at 800°C increasing to the range of 34–70% [1]. A related study on hexachloronadimide resins containing BAP reported char yields at 800°C in the range of 37–42% [2]. Separately, ethynyl-terminated imide resins based on BAP with various dianhydrides yielded char at 800°C ranging from 52–63.5% in nitrogen, with decomposition temperatures above 500°C [3]. A broader review of phosphorus-containing imide resins reported anaerobic char yields at 800°C of 60–70% and noted that a four-ply graphite cloth laminate prepared from one such resin achieved an LOI above 100 [4]. These char yield values, spanning 34–70% across resin chemistries, are directly attributable to the phosphorus-containing BAP backbone and substantially exceed typical char yields of phosphorus-free aromatic polyimides.

Nadicimide Resin Thermal Stability Char Yield

DAMPO in Co-Polyimide Fibers: Tensile Strength of 0.9 GPa and Modulus of 14.97 GPa at Optimized DAMPO/ODA Ratio

Co-polyimide (co-PI) fibers containing DAMPO and 4,4′-oxydianiline (ODA) copolymerized with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) were evaluated for mechanical and thermal performance [1]. At an optimized DAMPO/ODA molar ratio of 6/4 and a draw ratio of 3.0, the co-PI fibers achieved a tensile strength of 0.9 GPa and a tensile modulus of 14.97 GPa, while retaining excellent elongation characteristics [1]. TGA analysis indicated good thermal stability up to 510°C with a residual char yield of up to 61% at 850°C. Compared with the blank PI-0 fiber (no DAMPO), the glass transition temperature (Tg) of the co-PI fibers increased considerably with increasing DAMPO content [1]. These data demonstrate that DAMPO incorporation simultaneously improves thermal stability (higher Tg, higher char yield) while preserving mechanically useful fiber properties—0.9 GPa tensile strength and ~15 GPa modulus—making it a viable comonomer for high-performance phosphorus-containing polyimide fibers.

Polyimide Fiber Mechanical Properties Phosphorus-Containing Polymer

Evidence-Backed Application Scenarios for Bis(m-aminophenyl)methylphosphine Oxide Where Analog Substitution Is Contraindicated


Phosphorus-Containing Thermoplastic Polyimide Films and Moldings Requiring Mechanical Toughness

For thermoplastic polyimide applications where flame resistance must be achieved without sacrificing ductility, DAMPO is the enabling phosphorus-containing diamine. Direct comparative evidence shows that DAPPO (the phenyl-substituted analog) produces brittle copolymers at all incorporation levels tested (25–100 mol%), while DAMPO-based copolymers retain tensile strength and elongation comparable to the non-phosphorus control [1][2]. Procurement of DAMPO rather than DAPPO is mandatory when the target polyimide must undergo post-polymerization processing (e.g., film drawing, thermoforming) or must tolerate mechanical strain in service.

Flame-Retarded Epoxy-Glass Fiber Composite Laminates for Electrical and Structural Applications

In epoxy-glass fiber laminate manufacturing (DGEBA-based systems), BAPO functions simultaneously as the curing agent and the flame-retardant component. Direct comparison against the industry-standard curing agent DDS demonstrates that DGEBA:BAPO laminates achieve higher LOI, higher interlaminar shear strength, and higher flexural strength than DGEBA:DDS laminates, with equivalent thermal stability to ~300°C [3][4]. For procurement specifications requiring halogen-free flame retardancy (e.g., IEC 61249-2-21 compliance for printed circuit boards), BAPO eliminates the trade-off between fire performance and mechanical integrity that plagues additive flame-retardant approaches.

High-Temperature Nadicimide and Addition Polyimide Matrix Resins for Carbon/Graphite Composites

BAP serves as a strategic monomer for nadicimide and addition polyimide resins targeting extreme fire-resistance applications (e.g., aerospace interior panels, naval structural composites). Evidence shows cured BAP-based nadicimide resins are stable to 350 ± 30°C with char yields of 34–70% at 800°C [5], and related phosphorus-containing imide laminates achieve LOI values exceeding 100 [6]. These char yield and LOI values substantially exceed those attainable with non-phosphorus polyimides. For procurement of matrix resin monomers where LOI specifications above 100 are required, BAP must be specified over phosphorus-free diamines.

Phosphorus-Containing Co-Polyimide Fibers with Balanced Mechanical Strength and Flame Retardancy

For high-performance polyimide fiber spinning where both mechanical integrity and inherent flame retardancy are required, DAMPO as a comonomer with ODA at a 6/4 molar ratio delivers tensile strength of 0.9 GPa and modulus of 14.97 GPa while increasing Tg and char yield relative to phosphorus-free PI-0 fibers [7]. This specific DAMPO/ODA composition represents an evidence-validated formulation window for achieving structural-grade mechanical properties in phosphorus-containing polyimide fibers. Procurement of DAMPO for fiber-spinning applications should specify purity suitable for polycondensation reactions to achieve target molecular weights.

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